Cas no 77173-67-2 (Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate)

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
- AC1MX7HK
- AC1Q32YZ
- Ethyl 4-Chloro-8-Cyano-3-Quinolinecarboxylate
- Oprea1_224462
- PubChem19877
- SureCN528517
- FT-0757666
- 6J-063
- Ethyl4-chloro-8-cyanoquinoline-3-carboxylate
- ETHYL 4-CHLORO-8-CYANOQUINOXALINE-3-CARBOXYLATE
- AKOS005097194
- SCHEMBL528517
- DTXSID80396054
- A9774
- MFCD00173414
- s10356
- 77173-67-2
- SB68737
- 4-Chloro-8-cyanoquinoline-3-carboxylic acid ethyl este
-
- MDL: MFCD26405721
- インチ: InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3
- InChIKey: MHOFAUCLSGVKOH-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl
計算された属性
- せいみつぶんしりょう: 260.03537
- どういたいしつりょう: 260.035
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63A^2
じっけんとくせい
- 色と性状: 。
- 密度みつど: 1.37
- ふってん: 398.2°C at 760 mmHg
- フラッシュポイント: 194.6°C
- 屈折率: 1.624
- PSA: 62.98
- LogP: 2.93658
- ようかいせい: 。
- かんど: Air Sensitive
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144997-5g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 5g |
$*** | 2023-05-29 | |
Fluorochem | 229052-1g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 95% | 1g |
£91.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y0989555-10g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 95% | 10g |
$500 | 2024-08-02 | |
Chemenu | CM144997-10g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 10g |
$438 | 2021-08-05 | |
Alichem | A189005779-10g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 10g |
$477.36 | 2023-09-01 | |
eNovation Chemicals LLC | K39354-10g |
ethyl 1-chloro-5-cyano-1,4-dihydroquinoxaline-2-carboxylate |
77173-67-2 | 98% | 10g |
$3600 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705064-10g |
3-Quinolinecarboxylic acid,4-chloro-8-cyano-,ethyl ester |
77173-67-2 | 95% | 10g |
¥2662.00 | 2024-07-28 | |
Ambeed | A786579-1g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 1g |
$46.0 | 2025-03-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705064-100mg |
3-Quinolinecarboxylic acid,4-chloro-8-cyano-,ethyl ester |
77173-67-2 | 95% | 100mg |
¥151.00 | 2024-07-28 | |
1PlusChem | 1P003QQZ-1g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 1g |
$32.00 | 2025-02-20 |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Wei Chen Nanoscale, 2015,7, 6957-6990
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylateに関する追加情報
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (CAS No. 77173-67-2): A Comprehensive Overview
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, with the CAS registry number 77173-67-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, has garnered attention due to its unique structural properties and potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel organic semiconductors and its potential as a precursor for bioactive molecules.
The molecular structure of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is characterized by a quinoline backbone, which serves as a versatile platform for functionalization. The presence of a cyano group at the 8-position and a chloro substituent at the 4-position introduces electronic and steric effects that can be exploited for tuning the compound's properties. Additionally, the ester group at the 3-position provides flexibility for further chemical modifications, making this compound a valuable building block in organic synthesis.
Recent research has focused on the synthesis and characterization of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate using green chemistry principles. Scientists have developed efficient catalytic methods to synthesize this compound, reducing the environmental impact of traditional synthesis routes. These advancements not only enhance the sustainability of production but also pave the way for large-scale manufacturing of related compounds.
In terms of applications, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate has shown promise in the field of optoelectronics. Its quinoline-based structure exhibits strong fluorescence properties, making it a candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices. Researchers have also explored its potential as a precursor for metal-free catalysts, which could revolutionize industrial processes by reducing reliance on expensive transition metals.
Moreover, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate has been investigated for its biological activity. Studies have demonstrated that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. This finding opens up new avenues for its application in drug development, where it could serve as a lead compound for designing novel antibiotics.
The synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate involves a series of well-established organic reactions, including Friedel-Crafts alkylation and nucleophilic substitution. However, recent advancements in catalysis have enabled more efficient pathways, such as microwave-assisted synthesis and continuous-flow processes. These methods not only improve reaction yields but also reduce production time and costs.
From an environmental standpoint, the development of sustainable synthesis routes for Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate aligns with global efforts to promote green chemistry. By minimizing waste generation and utilizing renewable feedstocks, researchers are contributing to a more eco-friendly chemical industry.
In conclusion, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (CAS No. 77173-67-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern materials science and pharmaceutical research.
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